CL2A-SN-38 is a synthetic derivative of SN-38, the active metabolite of irinotecan, a topoisomerase I inhibitor. [, , , , , ] It functions as a potent payload in antibody-drug conjugates (ADCs) designed for targeted cancer therapy. [, , , , , ] CL2A-SN-38 links to antibodies through a specific chemical linker, enabling targeted delivery to cancer cells. [, , , , , ]
The synthesis of CL2A-SN-38 involves coupling SN-38 to a linker structure containing a maleimide group, a polyethylene glycol (PEG) chain, and a para-aminobenzylcarbamate (PABC) moiety. [, , , ] This linker attaches to the antibody through the maleimide group, while the PABC moiety facilitates intracellular release of SN-38. [, , , ]
Although a detailed molecular structure analysis is not explicitly provided in the provided abstracts, the structure of CL2A-SN-38 can be inferred. It comprises the SN-38 molecule connected via its 20-hydroxyl group to the linker structure described above. [, , , ] The PEG chain enhances solubility, while the absence of a cleavable dipeptide in CL2A-SN-38 distinguishes it from its predecessor, CL2-SN-38. [, , , ]
The primary chemical reaction involving CL2A-SN-38 is its conjugation to antibodies. [, , , , , ] This reaction exploits the maleimide group on the linker, which readily reacts with the thiol groups of cysteine residues present on antibodies, forming a stable thioether bond. [, , , , , ] Additionally, CL2A-SN-38 is susceptible to hydrolysis, leading to the release of free SN-38. [, ]
CL2A-SN-38, when conjugated to an antibody, binds specifically to target antigens on cancer cells. [, , , , , ] Following internalization, the linker undergoes hydrolysis within the lysosome, releasing SN-38. [, ] SN-38 then exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and ultimately cell death. [, , , , , ]
CL2A-SN-38 finds significant application in preclinical research for developing antibody-drug conjugates (ADCs) against various cancers. [, , , , , ] Studies have demonstrated its efficacy in preclinical models of pancreatic cancer, [] colon cancer, [] lymphoma, [] and uterine serous carcinoma. [] Its ability to induce bystander killing, affecting even antigen-negative tumor cells due to the release of SN-38, makes it a promising candidate for tumors with heterogeneous target expression. [, ]
For instance, researchers successfully utilized CL2A-SN-38 conjugated to an anti-Trop-2 antibody (hRS7) to effectively target pancreatic cancer cells in xenograft models, resulting in significant tumor growth inhibition and improved survival compared to controls. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: